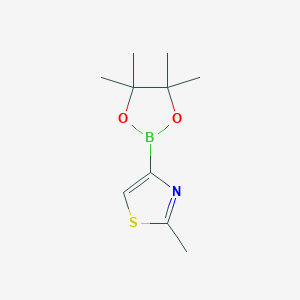![molecular formula C15H22BFO2 B6169025 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2098216-18-1](/img/no-structure.png)
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-Fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FTP-DTB) is a synthetic compound that is commonly used in scientific research and laboratory experiments. It is a boron-containing compound that has been studied for its potential applications in various fields due to its unique chemical and physical properties. FTP-DTB is of particular interest to researchers due to its ability to form stable complexes with other molecules, its low toxicity, and its potential to be used in a wide range of applications.
科学的研究の応用
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential applications in various fields, such as biochemistry, organic chemistry, and materials science. In biochemistry, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a chelating agent to study the structure and function of proteins. In organic chemistry, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst in the synthesis of organic compounds. In materials science, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used to make nanomaterials and to study the properties of materials.
作用機序
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that is able to form stable complexes with other molecules. It is able to interact with molecules through hydrogen-bonding, electrostatic interactions, and van der Waals forces. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also able to form complexes with metal ions, such as copper, zinc, and iron, which can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the growth of cancer cells, to reduce inflammation, and to reduce the production of reactive oxygen species. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has also been studied for its potential to reduce the toxicity of certain drugs, such as cyclophosphamide, and to protect cells from oxidative stress.
実験室実験の利点と制限
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is able to form stable complexes with other molecules. 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also non-toxic and has low volatility, which makes it suitable for use in a wide range of experiments. However, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has some limitations. It is not very soluble in water, and it can be difficult to remove from the reaction mixture.
将来の方向性
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has potential applications in a wide range of fields, and there are many future directions for research. These include the development of new methods for synthesizing 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the study of its effects on biochemical and physiological processes, the development of new applications for 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in materials science, and the exploration of its potential to reduce the toxicity of certain drugs. Additionally, researchers are exploring the potential of 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to be used as a chelating agent in the production of nanomaterials and its potential as an antioxidant.
合成法
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a two-step method. The first step involves the reaction of 2-fluoro-5-chloro-p-toluic acid (FCA) with 2-propanol in the presence of sodium hydroxide to form 2-fluoro-5-chloro-2-propanol (FCP). The second step involves the reaction of FCP with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DTB) in the presence of an acid, such as hydrochloric acid, to form 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-bromo-5-fluoro-1-(propan-2-yl)benzene with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a Lewis acid catalyst to form the desired compound.", "Starting Materials": [ "2-bromo-5-fluoro-1-(propan-2-yl)benzene", "bis(pinacolato)diboron", "palladium catalyst", "2,2,4,4-tetramethyl-1,3-cyclobutanediol", "Lewis acid catalyst" ], "Reaction": [ "Step 1: 2-bromo-5-fluoro-1-(propan-2-yl)benzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then reacted with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a Lewis acid catalyst to form the desired compound, 2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane." ] } | |
CAS番号 |
2098216-18-1 |
製品名 |
2-[5-fluoro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
分子式 |
C15H22BFO2 |
分子量 |
264.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



